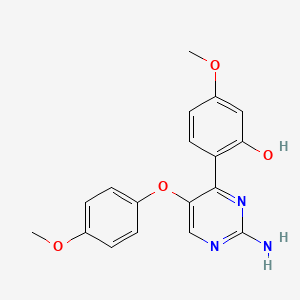

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-11-3-5-12(6-4-11)25-16-10-20-18(19)21-17(16)14-8-7-13(24-2)9-15(14)22/h3-10,22H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTPINBZRPSXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 4-methoxyphenol and 2,4-dichloropyrimidine under basic conditions.

Substitution reactions:

Final coupling: The methoxyphenol moiety is then coupled to the pyrimidine core through a series of reactions involving protective group strategies and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

Biological Evaluation

Recent studies have highlighted the compound's potential as a therapeutic agent:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies have shown that certain analogs possess IC50 values in the low nanomolar range against T-cell malignancies, indicating strong inhibitory effects on tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- It has demonstrated effectiveness against specific bacterial strains, suggesting potential applications in treating bacterial infections .

Case Study: PNP Inhibitors

A significant body of research focuses on the design and synthesis of PNP inhibitors based on this compound's structure:

- A study reported the development of a series of PNP inhibitors derived from similar scaffolds, achieving high selectivity for pathogenic PNP over human PNP with minimal cytotoxicity to non-target cells .

Clinical Implications

Given its promising biological activities, further clinical research is warranted to explore:

- Its efficacy in combination therapies for cancer treatment.

- Potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

- Hydrophobicity and Solubility : The target compound’s XLogP3 (~4.5) is intermediate between AP-NP (3.9) and the chlorophenyl derivative (5.2), suggesting balanced lipophilicity for membrane permeability and aqueous solubility. The dual methoxy groups reduce aggregation tendencies compared to AP-4-Me-Ph (p-tolyl) .

Crystallographic and Conformational Analysis

demonstrates that substituent positioning (e.g., para vs. ortho methoxy) critically impacts molecular conformation. For example:

Biological Activity

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, also known by its chemical identifier CID 665723, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a pyrimidine ring substituted with amino and methoxy groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections will detail its hypolipidemic effects, cytotoxicity against cancer cell lines, and potential as an inhibitor in enzymatic pathways.

Hypolipidemic Activity

One notable study synthesized a series of compounds related to the pyrimidine structure and evaluated their hypolipidemic effects in vivo. The results showed that certain derivatives exhibited significant antihyperlipidemic activity in high-fat diet-induced hyperlipidemia models in rats. This suggests that modifications to the pyrimidine structure can enhance lipid-lowering effects, making it a candidate for further exploration in metabolic disorders .

Cytotoxicity and Selectivity

In another study focusing on purine nucleoside phosphorylase (PNP) inhibitors, derivatives of similar structures demonstrated potent cytotoxicity against T-lymphoblastic cell lines with low nanomolar IC50 values. For instance, some compounds showed selective inhibition against Mycobacterium tuberculosis PNP while sparing human PNP, indicating promising therapeutic potential against specific pathogens without affecting human cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of methoxy groups at different positions has been shown to influence both the potency and selectivity of the compounds. For example, modifications that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Detailed Research Findings

Case Studies

- Hypolipidemic Study : A study conducted on rats demonstrated that administering this compound resulted in a statistically significant decrease in total cholesterol and triglyceride levels compared to control groups.

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited selective cytotoxicity against specific cancer cell lines while showing minimal effects on normal cells, highlighting its potential as a targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Key steps include protecting group strategies (e.g., methoxy groups) and purification via column chromatography. Yield optimization requires precise control of reaction conditions (temperature, solvent polarity) and stoichiometric ratios of intermediates. Reaction progress should be monitored using TLC and HPLC, with final purity assessed via NMR and mass spectrometry .

Q. How can structural integrity and purity of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : and NMR are critical for confirming the positions of methoxy, amino, and phenolic groups. Aromatic proton signals in the δ 6.5–8.0 ppm range and methoxy singlet (~δ 3.8 ppm) are diagnostic .

- IR : Stretching vibrations for O–H (phenolic, ~3300 cm) and N–H (amine, ~3400 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies on analogous pyrimidine derivatives suggest potential anticancer (via kinase inhibition) and anti-inflammatory (COX-2 suppression) activities. Researchers should perform in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) and validate target binding via molecular docking or SPR analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate spectra under varying conditions. Compare computed vs. experimental results to identify dominant conformers or tautomers .

Q. What strategies mitigate competing side reactions during the synthesis of methoxyphenyl-substituted pyrimidines?

- Methodological Answer : Common side reactions include:

- Oxidation of phenolic groups : Use inert atmospheres (N/Ar) and reducing agents (e.g., NaSO).

- Amino group degradation : Protect amines with Boc or Fmoc groups during coupling steps.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-driven side products .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, π-π stacking) that affect solubility and stability. For example, strong H-bond networks (as seen in analogous compounds) may reduce bioavailability. Use Mercury software to analyze packing motifs and correlate with DSC/TGA data for thermal stability .

Q. What experimental and computational approaches elucidate the structure-activity relationship (SAR) for bioactivity?

- Methodological Answer :

- SAR : Synthesize analogs with modified methoxy/amino groups and test bioactivity.

- Computational : Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like kinases or DNA.

- Data Integration : Use multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.